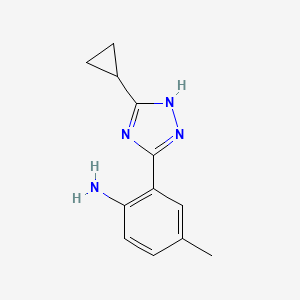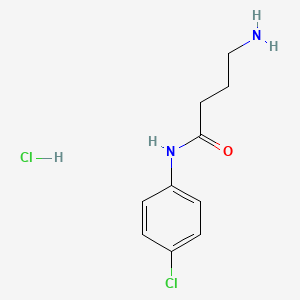
tert-Butyl (4-(chlorométhyl)thiazol-2-yl)carbamate
Vue d'ensemble
Description
Tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C9H13ClN2O2S and its molecular weight is 248.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
tert-Butyl (4-(chlorométhyl)thiazol-2-yl)carbamate: is a thiazole derivative, a class of compounds known for their diverse biological activities . In medicinal chemistry, this compound can be utilized as a building block for synthesizing various biologically active molecules. For instance, it could serve as a precursor in the synthesis of antimicrobial, antifungal, or antiviral agents, leveraging the thiazole moiety’s propensity for interacting with biological targets.
Agriculture
In the agricultural sector, thiazole derivatives have been explored for their potential use as fungicides and biocides . This compound could be investigated for its efficacy in protecting crops from fungal pathogens, contributing to the development of new agricultural chemicals that help ensure crop safety and food security.
Science des Matériaux
The compound’s reactivity due to the chloromethyl group makes it a candidate for creating novel polymers or coatings with potential applications in material science . These materials could exhibit unique properties such as enhanced durability or resistance to environmental stressors, making them suitable for a wide range of industrial applications.
Science de l'Environnement
Environmental science could benefit from the application of This compound in the synthesis of chemicals that are less toxic and more biodegradable than current options . This aligns with the growing need for environmentally friendly chemicals in various industries.
Biochimie
In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly those involving thiazole rings . It could also be used to modify peptides or proteins, providing a tool for probing biochemical pathways and understanding the molecular basis of diseases.
Pharmacologie
Pharmacologically, thiazole derivatives are part of many drugs’ structures, offering a range of therapeutic effects . This compound could be used in drug design and discovery, potentially leading to new treatments for various conditions.
Propriétés
IUPAC Name |
tert-butyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXQKNNEPFDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668691 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892952-70-4 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)






![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)



![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)
